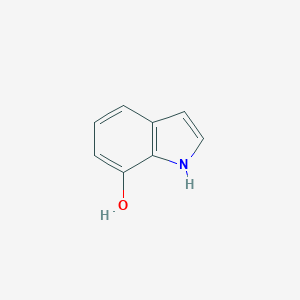

7-Hydroxyindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVPXPKEZLTMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042669 | |

| Record name | 7-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-84-9 | |

| Record name | 7-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3V96LY5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxyindole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Indole (B1671886) Derivative

Abstract

7-Hydroxyindole is a heterocyclic organic compound that has garnered significant attention in the fields of biochemistry and pharmaceutical sciences. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, synthesis methodologies, and its multifaceted roles in drug development. With applications ranging from an antioxidant and antimicrobial agent to an efflux pump inhibitor, this compound presents a promising scaffold for the development of novel therapeutics. This document details experimental protocols and explores the signaling pathways influenced by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as 1H-Indol-7-ol, is a derivative of indole with a hydroxyl group substituted at the seventh position of the indole ring. This structural feature is crucial to its chemical reactivity and biological activity.

| Property | Value | References |

| CAS Number | 2380-84-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₇NO | [1][2][3][5] |

| Molecular Weight | 133.15 g/mol | [1][2][3][4][5][6][7][8] |

| Appearance | White to greyish-brown crystalline solid | [3][6] |

| Melting Point | 97-101 °C | [1][3] |

| Boiling Point | 343.20 °C | [1] |

| Synonyms | 1H-Indol-7-ol, 7-Indolol | [1][3][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One notable method involves a multi-step process starting from indoline, yielding the final product with a significant overall yield.[2] Another approach describes an improved synthetic procedure starting from 3,4-dichlorophenol.[3] This method involves the nitration of the initial compound, followed by a series of reactions including cyanomethylation and reductive cyclization to produce this compound.[3]

Enzymatic synthesis offers a green chemistry alternative for producing indole derivatives.[9] While specific protocols for this compound are still under exploration, the use of monooxygenase systems to convert substituted indoles into indigoid compounds highlights the potential for biocatalytic routes.[9]

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.[1][6]

Antimicrobial and Antibiofilm Activity

This compound has demonstrated significant antimicrobial and antibiofilm effects, particularly against extensively drug-resistant (XDR) strains of Acinetobacter baumannii.[7][10] At sub-inhibitory concentrations, it can both inhibit the formation of new biofilms and eradicate mature biofilms.[7][10] This activity is concentration-dependent.[7]

Efflux Pump Inhibition

A key mechanism contributing to multidrug resistance in bacteria is the action of efflux pumps, which expel antibiotics from the cell.[4][11] this compound has been identified as an inhibitor of these pumps in bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4] By inhibiting efflux pumps, this compound can increase the intracellular concentration of antibiotics, potentially restoring their efficacy.[4]

Antioxidant Properties

The hydroxyl group on the indole ring endows this compound with antioxidant properties.[1][6] It can act as a free radical scavenger, which is a mechanism to reduce oxidative stress in cells.[12][13][14] This has implications for its potential use in cosmetic and health supplements and as a subject of interest in research on neurodegenerative diseases where oxidative stress plays a significant role.[1][6] The antioxidant activity of hydroxyindoles is dependent on the presence of vitamin E, suggesting a synergistic relationship.[15]

Experimental Protocols

Antimicrobial Susceptibility Testing

A standard broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Biofilm Inhibition and Eradication Assays

These assays quantify the ability of this compound to prevent biofilm formation and destroy existing biofilms.

-

Inhibition Assay : Bacterial cultures are grown in 96-well plates with varying concentrations of this compound. After incubation, planktonic cells are removed, and the remaining biofilm is stained with crystal violet and quantified by measuring absorbance.

-

Eradication Assay : Biofilms are first allowed to form in 96-well plates. Subsequently, the planktonic cells are removed, and fresh media containing different concentrations of this compound are added. After a further incubation period, the remaining biofilm is stained and quantified as in the inhibition assay.

Efflux Pump Inhibition Assay (Ethidium Bromide Uptake)

This assay measures the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr), inside bacterial cells. In the presence of an efflux pump inhibitor, the fluorescence inside the cells will increase as less EtBr is pumped out.

Experimental Workflow: Efflux Pump Inhibition Assay

Caption: Workflow for the Ethidium Bromide uptake assay to assess efflux pump inhibition.

Signaling Pathway Involvement

This compound has been shown to interfere with bacterial communication, a process known as quorum sensing (QS). In Acinetobacter baumannii, it reduces the expression of the quorum sensing-related genes abaI and abaR.[7][10] The abaI gene is responsible for the synthesis of the autoinducer molecule, and abaR encodes the receptor for this molecule. By downregulating these genes, this compound disrupts the QS system, which in turn affects the expression of virulence factors and biofilm formation.[7]

Signaling Pathway: Quorum Sensing Inhibition

Caption: Inhibition of the AbaI/AbaR quorum sensing pathway by this compound.

Conclusion

This compound is a molecule of significant interest with a diverse range of biological activities. Its potential as an antimicrobial, antibiofilm, and efflux pump inhibitory agent makes it a compelling candidate for further investigation in the fight against antibiotic resistance. Furthermore, its antioxidant properties suggest broader therapeutic applications. The synthetic accessibility and the detailed understanding of its mechanisms of action, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile indole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. biosynth.com [biosynth.com]

- 5. Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by this compound and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidative and free radical scavenging activities of pineal indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant activity of an unusual 3-hydroxyindole derivative isolated from fruits of Aristotelia chilensis (Molina) Stuntz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 7-Hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of 7-hydroxyindole, a molecule of growing interest in microbiology and pharmacology. The document details its microbial sources, biosynthetic pathways, and its role as a signaling molecule in bacterial communities. Furthermore, it offers detailed experimental protocols for the extraction, quantification, and study of this compound.

Natural Sources of this compound

This compound (7-HI) is a hydroxylated derivative of indole (B1671886) that has been identified in various microorganisms. While the full scope of its natural distribution is still under investigation, it is primarily recognized as a product of microbial metabolism.

Bacterial Sources

The most well-documented source of this compound is bacteria that possess oxygenase enzymes capable of hydroxylating indole. Indole itself is produced by a wide range of Gram-positive and Gram-negative bacteria from the degradation of tryptophan.[1] Non-indole-producing bacteria can then modify exogenous indole.

Acinetobacter calcoaceticus strain 4-1-5 has been identified as a producer of this compound.[2][3] This bacterium hydroxylates indole to this compound through a cometabolic process when grown on terephthalate (B1205515) as a carbon source.[2][4]

Escherichia coli , a common gut bacterium, produces significant amounts of indole. While wild-type E. coli is not a primary producer of this compound, it is a key source of the precursor indole in mixed microbial communities.[1] Other bacteria in these communities may then convert this indole into this compound.[5][6]

Fungal and Plant Sources

While hydroxyindoles, in a broader sense, are known to be present in fungi and plants, specific documentation of this compound as a natural product from these kingdoms is not yet well-established in the scientific literature.[7] The biosynthesis of a vast array of indole alkaloids in fungi often originates from tryptophan, suggesting the potential for the formation of hydroxylated indole structures.[8] Similarly, plants produce a variety of indole-containing secondary metabolites, and the enzymatic machinery for hydroxylation is present.[9][10]

Biosynthesis of this compound

The biosynthesis of this compound is not a primary metabolic pathway but rather a result of the enzymatic modification of indole. The key step is the regioselective hydroxylation of the indole ring at the C7 position.

Enzymatic Hydroxylation of Indole

The formation of this compound in Acinetobacter calcoaceticus strain 4-1-5 is catalyzed by an oxygenase, likely a dioxygenase.[2][4] The bacterium utilizes a terephthalate 1,2-dioxygenase system (TERDOS) to grow on terephthalate, and it is hypothesized that this enzyme system fortuitously hydroxylates indole.[2][11] This type of reaction, where an enzyme acts on a non-physiological substrate, is known as cometabolism.

The proposed biosynthetic pathway involves the following steps:

-

Tryptophan degradation: Tryptophan is converted to indole by the enzyme tryptophanase in indole-producing bacteria.

-

Indole uptake: Indole is taken up by a non-indole-producing bacterium, such as Acinetobacter calcoaceticus.

-

Hydroxylation: An oxygenase, such as a dioxygenase, catalyzes the addition of a hydroxyl group to the C7 position of the indole ring, forming this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by this compound and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of an indigo-producing oxygenase involved in indole 3-acetic acid utilization by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Indole and this compound diminish Pseudomonas aeruginosa virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of 7-Hydroxyindole in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyindole, a hydroxylated derivative of indole (B1671886), is a significant metabolite and signaling molecule in various biological systems. Produced by certain bacterial species, it plays a crucial role in interspecies communication, particularly in the regulation of virulence and biofilm formation in pathogenic bacteria. This technical guide provides a comprehensive overview of the known metabolic pathways involving this compound, its synthesis, and its function as a signaling molecule. Detailed experimental protocols for its quantification and the study of its biological effects are provided, alongside quantitative data and visual representations of the associated pathways and workflows to facilitate further research and drug development efforts.

Introduction

Indole and its derivatives are recognized as important signaling molecules in the microbial world, mediating a range of physiological processes. This compound has emerged as a key player in this chemical communication, influencing the behavior of various bacterial species, including opportunistic pathogens. Its production by commensal bacteria and subsequent effects on other microbes highlight its potential as a target for novel anti-infective strategies. This guide delves into the metabolic pathways that produce this compound and its subsequent role in modulating bacterial phenotypes.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in bacteria is the hydroxylation of indole.[1][2][3] This reaction is catalyzed by a class of enzymes known as multicomponent phenol (B47542) hydroxylases (mPHs) and certain cytochrome P450 enzymes.[3][4]

Enzymatic Hydroxylation of Indole

Several bacterial strains, notably of the Pseudomonas genus, possess mPHs that can hydroxylate indole at the C7 position to form this compound.[3] These enzymes are typically involved in the degradation of aromatic compounds and exhibit broad substrate specificity. For instance, multicomponent phenol hydroxylases from Pseudomonas sp. KL33 have been shown to catalyze the formation of this compound from indole.[3]

The overall reaction can be summarized as:

Indole + O₂ + NAD(P)H + H⁺ → this compound + H₂O + NAD(P)⁺

Role in Metabolic and Signaling Pathways

This compound functions as an interspecies signaling molecule, influencing the physiology of bacteria that do not produce it themselves.[1][2] Its primary recognized roles are in the modulation of quorum sensing (QS) and biofilm formation.

Quorum Sensing Modulation

Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate gene expression. This compound has been shown to interfere with QS systems in pathogenic bacteria like Pseudomonas aeruginosa.[1][2] It can alter the expression of a wide range of genes, including those involved in virulence factor production.[1] Studies have shown that this compound can repress the expression of genes encoding for pyocyanin, rhamnolipid, and the Pseudomonas Quinolone Signal (PQS).[1] The precise mechanism of interaction with QS receptors, such as those of the LuxR family, is an area of active research.[5]

Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics. This compound exhibits a dual role in biofilm formation, inhibiting it in some species while stimulating it in others.

-

Inhibition: In enterohemorrhagic Escherichia coli (EHEC), this compound has been demonstrated to be a potent biofilm inhibitor.[6]

-

Stimulation: Conversely, in Pseudomonas aeruginosa, this compound has been observed to increase biofilm formation.[1]

This differential effect underscores the complexity of bacterial signaling and the species-specific responses to environmental cues.

Degradation of this compound

While the biosynthesis of this compound from indole is established, the complete metabolic pathway for its degradation is not yet fully elucidated. General indole degradation pathways in bacteria often proceed through catecholic intermediates. It is hypothesized that this compound may be further hydroxylated and subsequently undergo ring cleavage, though the specific enzymes and intermediates in this pathway for the 7-hydroxy isomer remain to be identified. Some studies on indole degradation by Acinetobacter pittii have identified isatin (B1672199) as an intermediate, suggesting a possible route for the breakdown of hydroxylated indoles.[7]

Quantitative Data

Quantitative data on the enzyme kinetics of this compound metabolism is limited. The following table summarizes available data from studies on related enzymes and processes.

| Enzyme/Process | Substrate | Organism | Km | Vmax/kcat | Notes | Reference |

| Multicomponent Phenol Hydroxylase | Phenol | Trichosporon cutaneum | 4.4 µM | - | For the natural substrate, indicating high affinity. Kinetics with indole are not specified. | [8] |

| This compound production | Indole | Acinetobacter calcoaceticus | - | - | 0.574 mM of this compound produced from 2.38 mM indole in 24h. | [9] |

Experimental Protocols

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantification of this compound in bacterial culture supernatants.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

This compound standard.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid.

Procedure:

-

Sample Preparation: Centrifuge bacterial culture at 10,000 x g for 10 minutes to pellet cells. Filter the supernatant through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-25 min, 90-10% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 20 µL.

-

-

Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve of peak area versus concentration.

-

Quantification: Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the standard curve.

Crystal Violet Assay for Biofilm Formation

This protocol details a method to assess the effect of this compound on bacterial biofilm formation.[10][11][12]

Materials:

-

96-well polystyrene microtiter plates.

-

Bacterial culture.

-

Appropriate growth medium.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

0.1% Crystal Violet solution.

-

30% Acetic acid.

-

Plate reader.

Procedure:

-

Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05.

-

Plate Setup: Add 100 µL of the diluted culture to each well of a 96-well plate. Add different concentrations of this compound to the test wells and an equivalent volume of the solvent to the control wells.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking.

-

Washing: Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) or water to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells again with PBS or water until the washings are clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a plate reader.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to analyze changes in gene expression in bacteria treated with this compound using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[13][14][15]

Materials:

-

Bacterial culture.

-

This compound.

-

RNA extraction kit.

-

DNase I.

-

Reverse transcriptase and corresponding buffer.

-

qPCR master mix (e.g., SYBR Green).

-

Gene-specific primers for target and reference genes.

-

qPCR instrument.

Procedure:

-

Cell Culture and Treatment: Grow bacterial cultures to the desired phase (e.g., mid-log phase) and treat with this compound or a solvent control for a specified time.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target and reference genes, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control samples, normalized to the expression of one or more stable reference genes.

Conclusion

This compound is a metabolically derived signaling molecule with significant influence on bacterial physiology, particularly in the context of polymicrobial interactions. Its ability to modulate quorum sensing and biofilm formation in pathogenic bacteria makes it a compelling target for the development of novel anti-infective therapies. While its biosynthesis from indole is understood, further research is required to fully elucidate its degradation pathways and the specific molecular mechanisms by which it exerts its signaling functions. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this compound in metabolic and signaling networks.

References

- 1. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole and this compound diminish Pseudomonas aeruginosa virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multicomponent phenol hydroxylase-catalysed formation of hydroxyindoles and dyestuffs from indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 5. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. In situ and in vitro kinetics of phenol hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ableweb.org [ableweb.org]

- 11. static.igem.org [static.igem.org]

- 12. researchgate.net [researchgate.net]

- 13. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a rapid and sensitive analytical system for Pseudomonas aeruginosa based on reverse transcription quantitative PCR targeting of rRNA molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. elearning.unite.it [elearning.unite.it]

The In Vitro Biological Activity of 7-Hydroxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of 7-Hydroxyindole, a significant indole (B1671886) derivative. This document synthesizes available scientific literature to present its multifaceted roles, including enzyme inhibition, neuroprotective effects, and antimicrobial properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro biological activities of this compound.

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Substrate | Source | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| Tyrosinase (catecholase activity) | L-DOPA | Human HMV-II melanoma cells | 79 | Kojic acid | 342 |

Table 2: Neuroprotective Activity of this compound

| Cell Line | Inducer of Ferroptosis | Assay | EC50 (µM) |

| N27 (rat dopaminergic neurons) | RSL3 | Cell Viability | 6.3 |

| N27 (rat dopaminergic neurons) | FINO2 | Cell Viability | 7.9 |

Tyrosinase Inhibitory Activity

This compound has demonstrated potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. This activity suggests its potential as a depigmenting agent in cosmetic or therapeutic applications.

Mechanism of Action

Kinetic analysis has shown that this compound acts as a competitive inhibitor of tyrosinase with respect to the substrate L-DOPA.[1] This indicates that this compound likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting melanin production.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines the determination of tyrosinase inhibitory activity using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer.

-

Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer.

-

Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in sodium phosphate buffer. Ensure the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: 40 µL of sodium phosphate buffer + 20 µL of this compound dilution + 20 µL of tyrosinase solution.

-

Positive control wells: 40 µL of sodium phosphate buffer + 20 µL of kojic acid dilution + 20 µL of tyrosinase solution.

-

Negative control well (no inhibitor): 60 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

-

Blank well: 80 µL of sodium phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well will be 100 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

References

7-Hydroxyindole: A Pivotal Precursor in Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – 7-Hydroxyindole, a versatile heterocyclic compound, is increasingly recognized as a crucial precursor in the development of novel therapeutics. Its unique structural features allow for the synthesis of a diverse array of derivatives with significant potential in treating a range of diseases, from bacterial infections to cancer. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound-based compounds, tailored for researchers, scientists, and drug development professionals.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a hydroxyl group at the 7-position of the indole ring provides a key handle for synthetic modification, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

Antimicrobial and Antibiofilm Potential

Recent studies have highlighted the potent antimicrobial and antibiofilm activities of this compound and its derivatives. Notably, this compound has demonstrated significant efficacy against extensively drug-resistant (XDR) Acinetobacter baumannii, a critical threat in hospital settings.[2][3] It not only inhibits the growth of these challenging pathogens but also disrupts the formation of biofilms, which are protective communities of bacteria that contribute to antibiotic resistance.

The mechanism underlying this antibiofilm activity involves the downregulation of quorum sensing genes, such as abaI and abaR, which are essential for cell-to-cell communication and biofilm formation in A. baumannii.[4] This targeted approach offers a promising strategy to combat antibiotic resistance by disarming bacteria rather than directly killing them, potentially reducing the selective pressure for the development of resistance.

Quantitative Data: Antimicrobial Activity of Indole Derivatives

| Compound | Organism | Activity | Concentration | Reference |

| This compound | Acinetobacter baumannii (XDR) | Biofilm Inhibition | 1/64 MIC | [2][4] |

| This compound | Acinetobacter baumannii (XDR) | Biofilm Eradication | Sub-MIC | [4] |

| 5-Iodoindole | Acinetobacter baumannii (XDR) | Antimicrobial & Antibiofilm | - | [2] |

| 3-Methylindole | Acinetobacter baumannii (XDR) | Antimicrobial & Antibiofilm | - | [2] |

Applications in Cancer Drug Discovery

The this compound scaffold has also emerged as a valuable starting point for the development of novel anticancer agents. Numerous studies have reported the synthesis of this compound derivatives with potent cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Thiophene Derivative | MCF-7 | 0.15 - 0.35 | [5] |

| 3-Amino-1H-7-azaindole Derivative | HeLa | 3.7 | [6] |

| 3-Amino-1H-7-azaindole Derivative | HepG2 | 8.0 | [6] |

| 3-Amino-1H-7-azaindole Derivative | MCF-7 | 19.9 | [6] |

| Indole-Aryl-Amide Derivative 2 | MCF7 | 0.81 | [1] |

| Indole-Aryl-Amide Derivative 2 | PC3 | 2.13 | [1] |

| Indole-Aryl-Amide Derivative 7 | MCF7 | 0.49 | [1] |

Modulation of Key Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in disease. Two of the most important pathways implicated are the PI3K/Akt/mTOR and MAPK pathways, which play central roles in cell growth, proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting tumor growth and survival.[7] Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer diindolylmethane (DIM), have been shown to inhibit this pathway, leading to anticancer effects.[2][8] While specific data for this compound derivatives is still emerging, the structural similarity suggests a high potential for modulating this critical cancer-related pathway.

Figure 1. Simplified diagram of the PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[9] Dysregulation of the MAPK pathway is also a hallmark of many cancers. Certain indole alkaloids have been found to inhibit the phosphorylation of key components of this pathway, including ERK, JNK, and p38, thereby impeding cancer cell proliferation.[10]

References

- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents | MDPI [mdpi.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxyindole: A Scaffolding for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Hydroxyindole (7-HI) is a heterocyclic aromatic organic compound characterized by a hydroxyl group at the 7-position of the indole (B1671886) ring.[1] This structural feature enhances its chemical reactivity and potential for modification, making it a molecule of significant interest in medicinal chemistry and drug development.[1] While indole derivatives, in general, are foundational to a vast array of bioactive natural products and pharmaceuticals, this compound is emerging as a distinct entity with promising therapeutic applications.[2][3] Its potential spans multiple domains, including combating multidrug-resistant bacteria and offering neuroprotection against specific forms of cell death.[4][5] This document serves as a technical guide, consolidating current research on the therapeutic applications of this compound, detailing its mechanisms of action, and providing a reference for relevant experimental protocols.

Antimicrobial and Antibiofilm Applications

A significant area of investigation for this compound is its efficacy against extensively drug-resistant (XDR) pathogens, particularly Acinetobacter baumannii (XDRAB), a critical priority species for new antimicrobial development.[5][6]

Mechanism of Action: Quorum Sensing Inhibition

This compound has been shown to interfere with bacterial cell-to-cell communication, or quorum sensing (QS), a key regulatory system for virulence and biofilm formation in many pathogens.[5][7] In A. baumannii, the AbaI/AbaR system is a primary QS circuit, where AbaI synthesizes N-acyl-L-homoserine lactone (AHL) signals and AbaR acts as the signal receptor.[7] Studies demonstrate that this compound significantly downregulates the expression of the abaI and abaR genes.[5][6] By disrupting this signaling pathway, this compound effectively inhibits the coordinated expression of virulence factors and the formation of robust biofilms.

Efficacy Data

This compound demonstrates potent antimicrobial and antibiofilm activity, both alone and in synergy with conventional antibiotics.[5] It is effective at sub-inhibitory concentrations, which is advantageous for minimizing the development of resistance.[5][6]

| Application | Organism | Effect | Concentration | Reference |

| Biofilm Formation Inhibition | Acinetobacter baumannii (XDRAB) | Potent inhibition of biofilm formation. | 1/64 of MIC | [5][6] |

| Mature Biofilm Eradication | Acinetobacter baumannii (XDRAB) | Eradication of established, mature biofilms. | 1/64 of MIC | [5][6] |

| Virulence Reduction (in vivo) | Acinetobacter baumannii (XDRAB) | Increased survival rate of infected G. mellonella from 16.67% to 31.67%. | Not specified | [5] |

| Synergistic Activity | Acinetobacter baumannii (XDRAB) | Exhibited synergistic antimicrobial activity with carbapenems and β-lactam-β-lactamase inhibitor combinations. | Not specified | [5] |

| Biofilm Formation Inhibition | Enterohemorrhagic E. coli (EHEC) | 27-fold decrease in biofilm formation. | 500 µM | [8] |

| Biofilm Formation Stimulation | Pseudomonas aeruginosa PAO1 | 2.5-fold increase in biofilm formation. | 0-0.75 mM | [9] |

Note: The effect of 7-HI on Pseudomonas aeruginosa biofilm formation contrasts with its inhibitory action on other pathogens, highlighting species-specific activity.[8][9]

Experimental Protocols

The following protocols are key to evaluating the antimicrobial and antibiofilm potential of this compound.

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Method: Broth microdilution method according to CLSI guidelines.

-

Procedure: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Biofilm Inhibition and Eradication Assays:

-

Method: Crystal Violet (CV) staining assay.

-

Inhibition: Add sub-inhibitory concentrations (e.g., 1/4, 1/8, 1/16, 1/32, 1/64 MIC) of this compound to wells of a 96-well plate along with the bacterial inoculum. Incubate for 24-48 hours to allow biofilm formation.

-

Eradication: First, grow mature biofilms in the plate for 24 hours. Then, remove the planktonic cells and add fresh media containing various concentrations of this compound. Incubate for another 24 hours.

-

Quantification: For both assays, wash wells with phosphate-buffered saline (PBS), fix biofilms with methanol, and stain with 0.1% crystal violet. Solubilize the bound dye with 33% acetic acid and measure the absorbance (e.g., at OD570 nm) to quantify biofilm biomass. Visualize with microscopy (optical or confocal).[10]

-

-

In Vivo Virulence Assay (Galleria mellonella model): [5]

-

Model: Use healthy G. mellonella larvae of a specific weight range.

-

Infection: Inject a lethal dose of the pathogen (e.g., XDRAB) into the last left proleg of each larva.

-

Treatment: At a specified time post-infection, inject this compound at a non-toxic dose. Control groups should include larvae injected with PBS, pathogen only, and a conventional antibiotic (e.g., tigecycline).

-

Endpoint: Monitor larval survival daily for a set period (e.g., 72 hours) at an appropriate temperature (e.g., 37°C). Record survival rates and plot Kaplan-Meier survival curves.

-

-

Gene Expression Analysis (RT-qPCR): [5][6]

-

Sample Preparation: Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of this compound (e.g., 1/8 MIC) for a defined period.

-

RNA Extraction: Isolate total RNA from treated and untreated bacterial pellets using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers specific for target genes (abaI, abaR) and a housekeeping gene (e.g., 16S rRNA) for normalization. Analyze the relative fold change in gene expression using the ΔΔCt method.

-

Neuroprotective Applications

This compound and other hydroxyindole analogs have been identified as potent inhibitors of ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation.[4] This positions 7-HI as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's, where ferroptosis is implicated in neuronal loss.[4]

Mechanism of Action: Inhibition of Ferroptosis

The primary neuroprotective mechanism of this compound is its intrinsic radical-trapping antioxidant activity.[4] Ferroptosis can be initiated by various inducers that either inhibit cystine import (e.g., erastin) leading to glutathione (B108866) depletion, or directly inhibit the enzyme glutathione peroxidase 4 (GPX4) (e.g., RSL3), which is crucial for detoxifying lipid peroxides.[4] this compound acts as a scavenger of lipid radicals, directly interrupting the chain reaction of phospholipid peroxidation and preventing the execution of ferroptotic cell death.[1][4]

Experimental Protocols

Evaluating the neuroprotective and anti-ferroptotic effects of this compound involves a series of cell-based assays using relevant neuronal cell lines.[4]

-

Cell Culture and Treatment:

-

Cell Lines: Use relevant neuronal cell lines such as HT-22 (mouse hippocampal) or N27 (rat dopaminergic).[4]

-

Procedure: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before adding a ferroptosis inducer (e.g., erastin, RSL3, or FINO2).[4]

-

-

Cytotoxicity and Cell Viability Assays: [4]

-

Calcein AM Assay: Measures cell viability by assessing intracellular esterase activity in living cells.

-

MTT Assay: A colorimetric assay that measures metabolic activity. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

-

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.

-

-

Mechanistic Assays: [4]

-

Glutathione (GSH) Measurement: Use the monochlorobimane (B1663430) assay. Monochlorobimane is non-fluorescent until it reacts with GSH, providing a measure of intracellular GSH levels.

-

Intracellular ATP Measurement: Quantify ATP levels using a bioluminometric assay (e.g., ATP-Glo™), as mitochondrial dysfunction and ATP depletion are features of cell death.

-

Radical-Trapping Antioxidant Activity: Perform an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to directly measure the compound's ability to scavenge free radicals in vitro.

-

Role as a Pharmaceutical Intermediate

Beyond its direct biological activities, this compound is a valuable chemical building block in synthetic chemistry. It serves as a key intermediate in the synthesis of more complex, biologically active molecules.[1][11] A notable example is its use in the preparation of AJ-9677, a potent and selective adrenaline β3-agonist that has been investigated as a clinical candidate for treating obesity and diabetes.[11]

Conclusion and Future Outlook

This compound is a multifaceted compound with significant therapeutic potential. Its ability to combat drug-resistant bacteria by targeting quorum sensing represents a promising strategy to address the antimicrobial resistance crisis. Concurrently, its neuroprotective properties as a potent inhibitor of ferroptosis open new avenues for the development of treatments for devastating neurodegenerative diseases. While much of the current data is from preclinical studies, the robust and mechanistically distinct activities of this compound warrant further investigation, including lead optimization, pharmacokinetic profiling, and eventual clinical trials, to translate its potential into tangible therapeutic benefits.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2380-84-9 | FH24368 | Biosynth [biosynth.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by this compound and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Applications of 7-Hydroxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-hydroxyindole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential, acting on various biological targets. This technical guide provides a comprehensive overview of the synthetic methodologies for accessing this compound and its derivatives, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the biological significance of these compounds, with a particular focus on their role as quorum sensing inhibitors in pathogenic bacteria and as intermediates for adrenergic receptor agonists. Visual diagrams of key synthetic workflows and signaling pathways are provided to facilitate a deeper understanding of the chemistry and biology of these important molecules.

Synthetic Strategies for this compound Derivatives

The synthesis of 7-hydroxyindoles can be challenging due to the potential for oxidation and the need for regioselective functionalization. Several methods have been developed to address these challenges, ranging from classical indole (B1671886) syntheses to modern domino reactions. This section details some of the key synthetic approaches.

Domino Reaction of Arylglyoxals and Enamines

A highly efficient, catalyst-free method for the synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones involves a domino reaction between arylglyoxals and enamines.[1] This approach offers a straightforward route to densely functionalized indole cores.

| Entry | Arylglyoxal (R) | Enamine (R') | Product | Yield (%) |

| 1 | Phenyl | Morpholine | 7-hydroxy-2-phenyl-6,7-dihydro-indol-4(5H)-one | 85 |

| 2 | 4-Chlorophenyl | Morpholine | 2-(4-chlorophenyl)-7-hydroxy-6,7-dihydro-indol-4(5H)-one | 82 |

| 3 | 4-Methoxyphenyl | Morpholine | 7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydro-indol-4(5H)-one | 88 |

| 4 | 2-Naphthyl | Morpholine | 7-hydroxy-2-(naphthalen-2-yl)-6,7-dihydro-indol-4(5H)-one | 75 |

| 5 | Phenyl | Pyrrolidine | 7-hydroxy-2-phenyl-6,7-dihydro-indol-4(5H)-one | 80 |

A mixture of phenylglyoxal (B86788) monohydrate (1.0 mmol) and 1-(cyclohex-1-en-1-yl)morpholine (1.2 mmol) in ethanol (B145695) (10 mL) was stirred at room temperature for 2 hours. The resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Synthesis of this compound from Indoline (B122111)

This compound, a key building block for various pharmaceuticals, can be synthesized from indoline in a multi-step process with a reported overall yield of 36%.[2] This route involves protection, oxidation, and deprotection steps.

A multi-step synthesis of this compound from indoline.

-

Step 1: N-Boc-indoline: To a solution of indoline (10.0 g, 83.9 mmol) in dichloromethane (B109758) (100 mL) was added triethylamine (B128534) (12.8 g, 126 mmol) and di-tert-butyl dicarbonate (B1257347) (20.1 g, 92.3 mmol). The mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to give N-Boc-indoline.

-

Step 2: N-Boc-7-oxo-indoline: A solution of N-Boc-indoline (10.0 g, 45.6 mmol) in acetic anhydride (B1165640) (50 mL) was cooled to 0°C. Chromium trioxide (13.7 g, 137 mmol) was added portion-wise, and the mixture was stirred at 0°C for 4 hours. The reaction was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography.

-

Step 3: N-Boc-7-hydroxyindoline: To a solution of N-Boc-7-oxo-indoline (5.0 g, 21.4 mmol) in methanol (B129727) (50 mL) at 0°C was added sodium borohydride (B1222165) (0.81 g, 21.4 mmol). The mixture was stirred for 1 hour and then quenched with water. The solvent was removed, and the residue was extracted with ethyl acetate. The organic layer was dried and concentrated.

-

Step 4: N-Boc-7-hydroxyindole: A mixture of N-Boc-7-hydroxyindoline (3.0 g, 12.8 mmol) and manganese dioxide (11.1 g, 128 mmol) in benzene (B151609) was refluxed for 6 hours.[2] The mixture was filtered through Celite, and the filtrate was concentrated.

-

Step 5: this compound: N-Boc-7-hydroxyindole (2.0 g, 8.57 mmol) was dissolved in trifluoroacetic acid (10 mL) and stirred at room temperature for 1 hour. The solvent was removed, and the residue was neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried, concentrated, and purified by column chromatography to yield this compound.[2]

Biological Activities and Signaling Pathways

This compound derivatives exhibit a range of biological activities, making them attractive candidates for drug discovery.

Quorum Sensing Inhibition in Acinetobacter baumannii

Acinetobacter baumannii is a multidrug-resistant pathogen that relies on quorum sensing (QS) to regulate its virulence and biofilm formation. The AbaI/AbaR system is a key QS circuit in this bacterium. This compound has been shown to inhibit this pathway, thereby reducing the expression of virulence genes.[3]

Inhibition of the AbaI/AbaR quorum sensing pathway by this compound.

Intermediate for β3-Adrenergic Receptor Agonists

This compound is a crucial intermediate in the synthesis of potent and selective β3-adrenergic receptor agonists, such as AJ-9677.[2] These agonists have potential applications in the treatment of obesity and diabetes. The synthesis of these complex molecules often requires a reliable and scalable route to the this compound core.

Logic for SAR studies on this compound-based β3-agonists.

The development of β3-adrenergic agonists from the this compound scaffold involves systematic modifications at several key positions to optimize potency, selectivity, and pharmacokinetic properties. The 7-hydroxy group is a critical handle for introducing various substituents that can modulate the compound's interaction with the receptor and its overall drug-like properties.

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds for drug discovery and development. The synthetic methodologies outlined in this guide provide researchers with practical and efficient routes to access these important scaffolds. The elucidation of their biological mechanisms, such as the inhibition of bacterial quorum sensing and the agonism of adrenergic receptors, continues to open new avenues for therapeutic intervention. The combination of robust synthetic chemistry and a deep understanding of the biological targets of these molecules will undoubtedly lead to the development of novel and effective therapeutic agents in the future.

References

- 1. Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The History and Discovery of 7-Hydroxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyindole, a hydroxylated derivative of the indole (B1671886) heterocyclic scaffold, has emerged from relative obscurity to become a molecule of significant interest in medicinal chemistry and microbiology. Initially explored in the broader context of indole chemistry, its unique biological activities, particularly as a modulator of bacterial behavior and a potential antioxidant, have garnered increasing attention. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and biological properties of this compound, with a focus on the experimental methodologies and signaling pathways that are pertinent to researchers and drug development professionals.

Introduction

Indole and its derivatives are ubiquitous in nature and form the core of numerous biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin. The hydroxylation of the indole ring at various positions gives rise to a family of compounds with diverse and often enhanced biological activities. This compound (7HI), characterized by a hydroxyl group at the 7-position of the indole ring, is one such derivative that has demonstrated a range of intriguing properties. This document serves as a comprehensive resource on this compound, detailing its journey from a synthetic curiosity to a molecule with potential therapeutic applications.

History and Discovery

The history of this compound is intrinsically linked to the broader development of indole synthesis. While a definitive first synthesis of this compound is not prominently documented as a singular landmark discovery, its preparation became feasible through the application of classical indole syntheses developed in the late 19th and early 20th centuries.

The most notable of these is the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883.[1] This versatile reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, remains a cornerstone of indole chemistry and has been adapted for the synthesis of a wide array of substituted indoles, including hydroxyindoles.[2][3] In 1997, Heathcock and co-workers reported a Fischer indole synthesis-based approach to produce this compound derivatives in satisfactory yields.[2]

Later, more targeted and efficient synthetic routes to this compound were developed, driven by its utility as a key intermediate in the synthesis of more complex molecules. For instance, it is a crucial building block for AJ-9677, a potent and selective adrenaline β3-agonist with potential applications in treating obesity and diabetes.[4]

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 2380-84-9 | [5] |

| Molecular Formula | C₈H₇NO | [5] |

| Molecular Weight | 133.15 g/mol | [5] |

| Melting Point | 97.0 °C | [5] |

| Boiling Point | 343.2 °C | [5] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two distinct approaches.

Fischer Indole Synthesis (Adapted for this compound Derivatives)

The Fischer indole synthesis provides a general route to the indole core. The synthesis of a this compound derivative would typically start from a 2-hydroxyphenylhydrazine.

Experimental Protocol:

-

Hydrazone Formation:

-

Dissolve 2-hydroxyphenylhydrazine (1.0 eq) in ethanol (B145695).

-

Add the desired ketone or aldehyde (1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Indolization:

-

Add the dried hydrazone to a solution of a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

-

Heat the mixture to 80-100 °C for 1-3 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Multi-step Synthesis from 2-Aminophenol (B121084)

A more specific, albeit longer, route to this compound can be achieved starting from 2-aminophenol. This method offers better control over the final product.

Experimental Protocol:

-

Protection of the Phenolic Hydroxyl Group:

-

Dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF.

-

Add a base, for example, potassium carbonate (1.5 eq).

-

Add a protecting group reagent, such as benzyl (B1604629) bromide (1.1 eq), dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the resulting 2-(benzyloxy)aniline by column chromatography.

-

-

Diazotization and Iodination (Sandmeyer Reaction):

-

Dissolve the protected 2-(benzyloxy)aniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After stirring for 30 minutes, add a solution of potassium iodide (1.5 eq) in water.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the organic layer with sodium thiosulfate (B1220275) solution, water, and brine.

-

Dry over anhydrous sodium sulfate and concentrate to yield 1-(benzyloxy)-2-iodobenzene (B171764).

-

-

Sonogashira Coupling:

-

To a solution of 1-(benzyloxy)-2-iodobenzene (1.0 eq) in a mixture of triethylamine (B128534) and THF, add trimethylsilylacetylene (B32187) (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the crude product by column chromatography to give ((2-(benzyloxy)phenyl)ethynyl)trimethylsilane.

-

-

Desilylation and Cyclization:

-

Dissolve the silylated alkyne (1.0 eq) in methanol (B129727) and add a catalytic amount of potassium carbonate.

-

Stir at room temperature for 1-2 hours.

-

Neutralize with dilute HCl and extract with ethyl acetate.

-

Concentrate the organic layer and dissolve the residue in a suitable solvent for cyclization, such as DMF.

-

Add a copper(I) catalyst and heat the reaction to induce cyclization to 7-(benzyloxy)indole.

-

-

Deprotection:

-

Dissolve 7-(benzyloxy)indole in ethanol or methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the deprotection is complete.

-

Filter the catalyst and concentrate the filtrate to obtain this compound.

-

Biological Activities and Applications

This compound exhibits a range of biological activities, with its effects on bacterial systems being the most extensively studied.

Antimicrobial and Antivirulence Activity

This compound has demonstrated activity against several pathogenic bacteria, often by modulating their virulence rather than through direct bactericidal effects.

-

Acinetobacter baumannii: this compound shows synergistic antimicrobial activity with conventional antibiotics against extensively drug-resistant A. baumannii (XDRAB).[6] It also inhibits biofilm formation and can eradicate established biofilms at sub-MIC concentrations.[6][7]

-

Pseudomonas aeruginosa: In the presence of this compound, the minimum inhibitory concentration (MIC) of ampicillin (B1664943) against P. aeruginosa PAO1 is increased from 300 µg/mL to 600 µg/mL.[8]

-

Escherichia coli: this compound is a potent inhibitor of biofilm formation in enterohemorrhagic E. coli (EHEC).[9]

Modulation of Biofilm Formation

The effect of this compound on biofilm formation is species-dependent.

-

Inhibition: At a concentration of 1 mM, this compound decreases biofilm formation in E. coli O157:H7 by 27-fold.[8]

-

Stimulation: Conversely, at 500 µM, it stimulates biofilm formation in Pseudomonas aeruginosa PAO1 twofold.[8][9]

Antioxidant Properties

The phenolic hydroxyl group in this compound imparts antioxidant properties to the molecule, making it a subject of interest for research into conditions associated with oxidative stress.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Extensively Drug-Resistant Acinetobacter baumannii (XDRAB)

| XDRAB Isolate | MIC (µg/mL) |

| A19 | 512 |

| A35 | 512 |

| A43 | 512 |

| A46 | 512 |

| A49 | 512 |

| A50 | 512 |

| Data from Li et al. (2025)[6][7] |

Table 2: Effect of this compound on Biofilm Formation

| Organism | Concentration | Effect on Biofilm Formation | Reference |

| Escherichia coli O157:H7 | 1 mM | 27-fold decrease | [8] |

| Pseudomonas aeruginosa PAO1 | 500 µM | 2-fold increase | [8][9] |

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted this compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Protocol:

-

Grow a bacterial culture overnight in a suitable medium (e.g., Luria-Bertani broth).

-

Dilute the overnight culture to an OD₆₀₀ of 0.05.

-

Dispense the diluted culture into the wells of a 96-well polystyrene plate.

-

Add different concentrations of this compound to the wells. Include untreated controls.

-

Incubate the plate at a suitable temperature (e.g., 30°C or 37°C) for 24-48 hours without shaking.

-

After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by interacting with specific bacterial signaling pathways.

Inhibition of Quorum Sensing in Acinetobacter baumannii

In A. baumannii, this compound has been shown to downregulate the expression of genes central to the quorum-sensing (QS) system, namely abaI and abaR.[6][7] The abaI gene encodes the autoinducer synthase, which produces the acyl-homoserine lactone (AHL) signaling molecule. The abaR gene encodes the receptor that binds to the AHL, leading to the regulation of virulence gene expression, including those involved in biofilm formation. By inhibiting the expression of these key QS components, this compound disrupts this cell-to-cell communication system, thereby reducing the pathogenicity of A. baumannii.

References

- 1. Indole signaling in Escherichia coli: a target for antivirulence therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation of Cysteine Homeostasis and Its Effect on Escherichia coli Sensitivity to Ciprofloxacin in LB Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Functional Analysis of Escherichia coli Cysteine Desulfhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by this compound and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enterohemorrhagic Escherichia coli biofilms are inhibited by this compound and stimulated by isatin - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxyindole: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety, toxicity, and handling information for 7-Hydroxyindole (CAS No. 2380-84-9). The information is intended to guide laboratory practices and support risk assessments in research and drug development settings. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on structurally related indole (B1671886) derivatives to provide a broader context for its potential hazards.

Chemical and Physical Properties

This compound is a solid, off-white to greyish-brown crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [2][3][4] |

| Molecular Weight | 133.15 g/mol | [2][3][4] |

| Melting Point | 83-88 °C | [1] |

| Boiling Point | 343.2 °C at 760 mmHg | [1] |

| Appearance | Off-White to greyish-brown crystalline powder | [1][2] |

| Storage Conditions | Store at 0 - 8 °C or below -20°C, under inert gas, protected from light. | [1][2][4][5] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye damage.[3][5][6]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Source: Aggregated GHS information from multiple suppliers.[3][5][6]

Hazard Statements and Precautionary Codes

Toxicological Data

Specific quantitative toxicological data for this compound is limited in publicly available literature. The toxicological information presented below is a combination of the GHS classification for this compound and data from studies on structurally related indole derivatives.

Acute Toxicity

While a specific LD50 for this compound has not been identified in the reviewed literature, the GHS classification of "Acute Toxicity, Oral, Category 4" suggests an LD50 value is likely to be in the range of 300 to 2000 mg/kg for oral exposure.[3][5] The table below summarizes available acute toxicity data for other indole derivatives to provide a comparative context.

| Compound | Test Species | Route | LD50/LC50 | Reference |

| Novel Indole Derivative | Rat (albino) | Oral | 1271 mg/kg | [7][8] |

| 6-Hydroxyindole | Rat (Sprague Dawley) | Oral | > 600 mg/kg | [9] |

| 6-Hydroxyindole | Rat (Sprague Dawley) | Dermal | > 2000 mg/kg | [9] |

| 6-Hydroxyindole | Rat (Wistar) | Inhalation | > 2000 mg/m³ (4h) | [9] |

| Dihydroxyindole | Rat (Sprague-Dawley) | Oral | 400-500 mg/kg | [10] |

Skin and Eye Irritation

This compound is classified as causing serious eye damage (Category 1).[3][5] Direct contact with the eyes can cause irreversible damage. While not formally classified for skin irritation, it is recommended to avoid skin contact.[5] For a related compound, 4-hydroxyindole, skin and respiratory irritation are noted hazards.[11]

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity